molecular formula C7H4ClF2NO3 B2504887 6-Chloro-2-(difluoromethoxy)nicotinic acid CAS No. 1807242-68-7

6-Chloro-2-(difluoromethoxy)nicotinic acid

Cat. No.: B2504887
CAS No.: 1807242-68-7
M. Wt: 223.56
InChI Key: HASDCONMJPIDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(difluoromethoxy)nicotinic acid is a useful research compound. Its molecular formula is C7H4ClF2NO3 and its molecular weight is 223.56. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

6-Chloro-2-(difluoromethoxy)nicotinic acid and its derivatives have been investigated for their potential herbicidal activities. For instance, N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibited significant herbicidal activity against specific weed species like Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed) (Yu et al., 2021).

Catalytic Oxidation Studies

Complexes derived from chloro-nicotinic acids, such as 2-mercapto-nicotinic acid, have been studied for their impact on the catalytic oxidation of linoleic acid by enzymes like lipoxygenase (Xanthopoulou et al., 2006).

Molecular Docking and Electronic Structure Analysis

The electronic structure and molecular docking properties of derivatives like 2-chloro, 6-chloro, 2-bromo-, and 6-bromonicotinic acid have been investigated to understand their interactions with lipoproteins. This research is crucial for the development of pharmaceuticals targeting cholesterol and related metabolic pathways (Bardak, 2017).

Vasorelaxation and Antioxidation Properties

The vasorelaxation and antioxidation properties of thionicotinic acid derivatives have been explored, revealing their potential therapeutic applications in vasodilation and as antioxidants (Prachayasittikul et al., 2010).

Anti-inflammatory and Analgesic Activities

Some chloro-nicotinic acid derivatives, like arylidene-2-(3-chloroanilino)nicotinic acid hydrazides, have shown notable anti-inflammatory and analgesic activities, making them candidates for further pharmaceutical development (Navidpour et al., 2014).

Cross-Coupling Chemical Reactions

Studies on the carboxylic acid anion moiety of dichloronicotinic acid have led to the development of regioselective cross-coupling reactions, crucial for synthesizing various substituted nicotinic acids (Houpis et al., 2010).

Radioligand Synthesis for Nicotinic Acetylcholine Receptors

Certain chloro-nicotinic acid derivatives have been synthesized for use as radioligands to study nicotinic acetylcholine receptors, contributing to neuroscience and pharmacology research (Zhang et al., 2004).

Synthesis of Drug Intermediates

The compound has been used in the synthesis of intermediates for anti-infective agents, demonstrating its role in facilitating the development of new drugs (Mulder et al., 2013).

G Protein-Coupled Receptor Studies

Research into nicotinic acid and its derivatives has shed light on their role in activating G protein-coupled receptors, which is significant for understanding lipid metabolism and associated disorders (Lorenzen et al., 2001).

Safety and Hazards

The safety information available indicates that it has the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

6-chloro-2-(difluoromethoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-4-2-1-3(6(12)13)5(11-4)14-7(9)10/h1-2,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASDCONMJPIDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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